molecular formula C7H16ClNO3 B2875058 (2R)-2-[2-(Dimethylamino)ethoxy]propanoic acid;hydrochloride CAS No. 2287237-15-2

(2R)-2-[2-(Dimethylamino)ethoxy]propanoic acid;hydrochloride

Cat. No.: B2875058
CAS No.: 2287237-15-2
M. Wt: 197.66
InChI Key: KTHZDQIQWAQAOV-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-[2-(Dimethylamino)ethoxy]propanoic acid;hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO3 and its molecular weight is 197.66. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Isoxazolecarboxylates and Carboxylic Acids

The reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with hydroxylamine hydrochloride in methanol solution results in high yields of esters of 5-substituted 4-isoxazolecarboxylic acids. These esters, upon hydrolysis with concentrated hydrochloric acid-acetic acid mixtures, yield the corresponding carboxylic acids. This process demonstrates the compound's role in synthesizing isoxazolecarboxylates, which have various applications in pharmaceuticals and agrochemicals (Schenone, Fossa, & Menozzi, 1991).

Improvement in Synthesis Processes

In another study focusing on process improvement, 1-Cyano-4-dimethylamino-1-ethoxycarbonyl-1,3-butadiene was synthesized through the reaction of 1,1-diethoxyethane with Vilsmeier reagents, followed by condensation with ethyl cyanoacetate. This research highlights the compound's role in refining synthesis processes for producing 2-Chloronicotinic acid, demonstrating its importance in synthetic chemistry (Sun Guo-dong, 2011).

Amphiphilic Copolymer Synthesis

Amphiphilic random, gradient, and block copolymers of 2-(dimethylamino)ethyl methacrylate and n-butyl methacrylate were synthesized via atom transfer radical polymerization (ATRP) in water/2-propanol mixtures. These copolymers have significant implications in biomedical applications due to their thermosensitivity and aggregation properties, which can be tailored by altering the copolymer architecture (Lee, Russell, & Matyjaszewski, 2003).

Novel Antidepressant Compounds

The compound has been used in the synthesis of novel antidepressant drugs, such as Venlafaxine, characterized by its unique structural features different from its hydrochloride and hydrobromide derivatives. This research underscores the compound's relevance in developing new therapeutic agents (Tessler & Goldberg, 2004).

Antagonist Research

In pharmacological profiles of novel receptor antagonists, such as R-96544, the active form of a 5-HT2A receptor antagonist, demonstrates the compound's application in discovering and characterizing new drugs with potential therapeutic benefits, particularly in cardiovascular diseases (Ogawa et al., 2002).

Properties

IUPAC Name

(2R)-2-[2-(dimethylamino)ethoxy]propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3.ClH/c1-6(7(9)10)11-5-4-8(2)3;/h6H,4-5H2,1-3H3,(H,9,10);1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHZDQIQWAQAOV-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OCCN(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)OCCN(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.